molecular formula C24H27N5O2 B2656197 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251551-16-2

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No. B2656197
CAS RN: 1251551-16-2
M. Wt: 417.513
InChI Key: FOHUVNUGXWANEW-UHFFFAOYSA-N
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Description

“N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Properties and Synthesis

This compound, due to its complex structure featuring a triazole ring and benzamide moiety, is of interest for its potential interactions and reactivity in chemical synthesis. Triazoles are known for their versatility in chemical reactions, serving as a scaffold for further chemical modifications. Studies have explored the oxidative dealkylation of tertiary amides, highlighting mechanisms that might be relevant for derivatives of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide in biochemical processes or synthetic applications (Iley & Tolando, 2000).

Potential Scientific Research Applications

  • Chemical Synthesis and Labeling : The synthesis and characterization of tritium-labeled compounds, like the related C-C chemokine receptor antagonist, suggest a methodology for labeling and tracing similar compounds in biological systems, which could be applied for the study of drug-receptor interactions or metabolic pathways (Hong et al., 2015).

  • Structure-Affinity Relationships : Research into the structure-affinity relationships of compounds containing benzamide and piperidine units for dopamine receptors provides insights into how slight modifications in structure can dramatically affect biological activity. This is crucial for designing drugs with specific receptor targets (Leopoldo et al., 2002).

  • Antimicrobial Activities : The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives show the potential for these compounds in developing new antimicrobial agents. Given the structural similarity, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide could serve as a starting point for the development of novel antimicrobials (Bektaş et al., 2007).

properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-5-4-6-19(13-16)23(30)25-20-9-11-28(12-10-20)24(31)22-15-29(27-26-22)21-8-7-17(2)18(3)14-21/h4-8,13-15,20H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHUVNUGXWANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

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